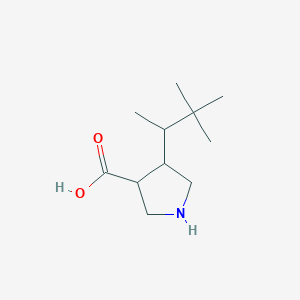
4-(3,3-Dimethylbutan-2-yl)pyrrolidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,3-Dimethylbutan-2-yl)pyrrolidine-3-carboxylic acid is a compound that features a pyrrolidine ring substituted with a 3,3-dimethylbutan-2-yl group and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,3-Dimethylbutan-2-yl)pyrrolidine-3-carboxylic acid can be achieved through organocatalytic enantioselective Michael addition reactions. For example, the reaction of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes can yield highly enantiomerically enriched pyrrolidine-3-carboxylic acids . The reaction conditions typically involve the use of specific catalysts and controlled temperatures to ensure high enantioselectivity and yield.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the synthetic routes used in laboratory settings. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Análisis De Reacciones Químicas
Types of Reactions
4-(3,3-Dimethylbutan-2-yl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups onto the pyrrolidine ring or the carboxylic acid group.
Aplicaciones Científicas De Investigación
4-(3,3-Dimethylbutan-2-yl)pyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme interactions and as a ligand in receptor binding studies.
Medicine: The compound’s derivatives may have potential therapeutic applications, including as inhibitors of specific enzymes or receptors.
Industry: It can be used in the development of new materials with unique properties, such as polymers and catalysts.
Mecanismo De Acción
The mechanism by which 4-(3,3-Dimethylbutan-2-yl)pyrrolidine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The pyrrolidine ring can engage in binding interactions with proteins, enzymes, or receptors, potentially modulating their activity. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, further influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyrrolidine derivatives such as:
- Pyrrolidine-2,5-diones
- Pyrrolizines
- Prolinol
Uniqueness
4-(3,3-Dimethylbutan-2-yl)pyrrolidine-3-carboxylic acid is unique due to the presence of the 3,3-dimethylbutan-2-yl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C11H21NO2 |
|---|---|
Peso molecular |
199.29 g/mol |
Nombre IUPAC |
4-(3,3-dimethylbutan-2-yl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C11H21NO2/c1-7(11(2,3)4)8-5-12-6-9(8)10(13)14/h7-9,12H,5-6H2,1-4H3,(H,13,14) |
Clave InChI |
WBINHDFOOMBLJI-UHFFFAOYSA-N |
SMILES canónico |
CC(C1CNCC1C(=O)O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Ethyl-3-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine](/img/structure/B13309048.png)
![1-[1-Methyl-3-(oxan-3-yl)-1H-pyrazol-5-yl]ethan-1-one](/img/structure/B13309049.png)
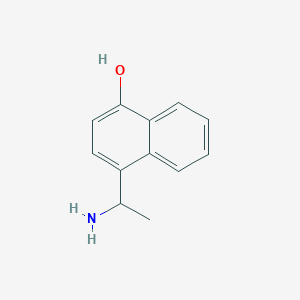
![5-Bromo-2-[2-(dimethylamino)ethyl]-3,4-dihydropyrimidin-4-one](/img/structure/B13309057.png)
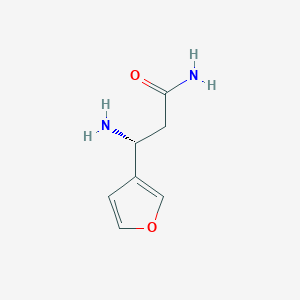
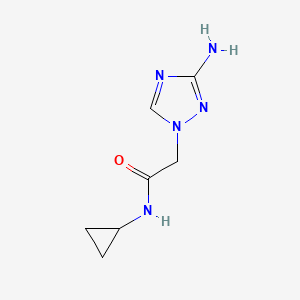
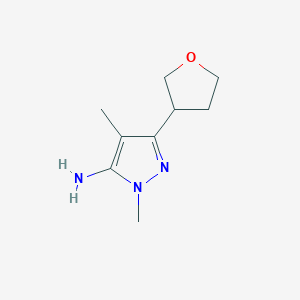
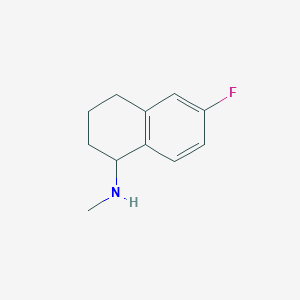

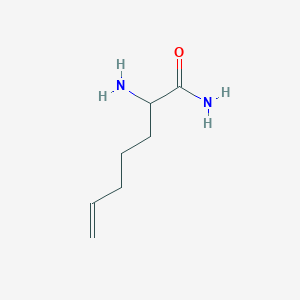

![3-ethyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B13309110.png)

